3-Iodo-L-tyrosine

Catalog No.
S8080370
CAS No.
3078-39-5
M.F
C9H10INO3
M. Wt
307.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-L-tyrosine

CAS Number

3078-39-5

Product Name

3-Iodo-L-tyrosine

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid

Molecular Formula

C9H10INO3

Molecular Weight

307.08 g/mol

InChI

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

InChI Key

UQTZMGFTRHFAAM-ZETCQYMHSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)O

solubility

3 mg/mL

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O

3-iodo-L-tyrosine is the monoiodotyrosine that is L-tyrosine carrying an iodo-substituent at position C-3 of the benzyl group. It has a role as a human metabolite, an EC 1.14.16.2 (tyrosine 3-monooxygenase) inhibitor and a mouse metabolite. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and a monoiodotyrosine. It is a tautomer of a 3-iodo-L-tyrosine zwitterion.
Iodotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Monoiodo-tyrosine is a natural product found in Homo sapiens with data available.
3-Iodotyrosine is an intermediate in the production of thyroid hormones and derivative of tyrosine where the carbon at position 3 in the benzyl group has been iodinated by thyroid peroxidase. 3-iodotyrosine (mono-iodotyrosine) can be further iodinated by thyroid peroxidase to form di- and tri-iodo forms. Mono-iodotyrosine can combine with a di-iodotyrosine to form triiodothyronine (T3) and two di-iodotyrosines can combine to form thyroxine (T4).

3-Iodo-L-tyrosine is a modified form of the amino acid L-tyrosine, characterized by the presence of an iodo substituent at the meta position (C-3) of the aromatic ring. Its chemical formula is C₉H₁₀I₁N₃O₃, with a molecular weight of approximately 307.085 g/mol. This compound is classified as a small molecule and is primarily studied for its pharmacological properties and potential applications in biochemical research and therapeutic contexts .

3-T4 itself has minimal hormonal activity. However, it serves as a crucial precursor for the synthesis of the more potent thyroid hormones, T3 and T4 []. These hormones bind to specific receptors in target cells, influencing gene expression and regulating various physiological processes [].

Tyrosine Hydroxylase Inhibitor

3-Iodo-L-tyrosine is a molecule that can inhibit the enzyme tyrosine hydroxylase []. This enzyme is crucial for the production of dopamine, a neurotransmitter that plays a vital role in movement, motivation, and reward processing in the brain []. Because of this inhibitory effect, 3-Iodo-L-tyrosine is used in some scientific research to study dopamine function and related disorders [, ].

Potential Role in Parkinson's Disease

Research suggests that high concentrations of 3-Iodo-L-tyrosine may contribute to Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency []. Studies have exposed cells and animals to high levels of 3-Iodo-L-tyrosine and observed effects similar to those seen in Parkinson's disease, such as the loss of dopamine-producing neurons []. This research is ongoing, and more investigation is needed to understand the potential role of 3-Iodo-L-tyrosine in the development of Parkinson's disease [].

, primarily involving its role as a substrate or inhibitor in enzymatic processes. Notably, it acts as an inhibitor of tyrosine hydroxylase, which catalyzes the conversion of L-tyrosine to L-DOPA, a precursor to catecholamines such as dopamine, norepinephrine, and epinephrine. The inhibition mechanism involves the competition with L-tyrosine for binding at the enzyme's active site .

The biological activity of 3-Iodo-L-tyrosine includes its role in modulating neurotransmitter synthesis due to its inhibitory effects on tyrosine hydroxylase. This compound has been shown to influence dopamine levels and may have implications in studies related to neurobiology and psychiatric disorders. Additionally, it has been used in research to investigate protein structures through techniques like single-wavelength anomalous dispersion phasing in protein crystallography .

3-Iodo-L-tyrosine can be synthesized through several methods, including:

  • Direct iodination: This method involves the iodination of L-tyrosine using iodine or iodine-containing reagents under acidic conditions.
  • Genetic encoding: Recent advancements have allowed for the incorporation of 3-iodo-L-tyrosine into proteins via engineered Escherichia coli systems, enabling precise placement within protein structures for structural biology studies .

The applications of 3-Iodo-L-tyrosine are diverse, including:

  • Biochemical research: Used as a tool to study enzyme mechanisms and protein interactions.
  • Pharmacological studies: Investigated for its potential effects on neurotransmitter synthesis and regulation.
  • Structural biology: Employed in crystallography to enhance the resolution of protein structures.

Interaction studies involving 3-Iodo-L-tyrosine have primarily focused on its inhibitory effects on tyrosine hydroxylase and its role in neurotransmitter regulation. These studies have demonstrated that 3-Iodo-L-tyrosine can affect dopamine synthesis pathways, thereby influencing various physiological processes related to mood and cognition .

Several compounds are structurally similar to 3-Iodo-L-tyrosine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
L-TyrosineStandard amino acid without iodinePrecursor for neurotransmitters
3-Bromo-L-TyrosineSimilar structure with a bromo substituentActs as an inhibitor but with different specificity
4-Iodo-L-TyrosineIodinated at the para positionDifferent pharmacological profile
Monoiodo-TyrosineGeneral term for iodinated tyrosinesCan refer to any mono-substituted tyrosines

3-Iodo-L-tyrosine is unique due to its specific inhibitory action on tyrosine hydroxylase and its applications in structural biology, differentiating it from other iodinated or brominated derivatives .

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

306.97054 g/mol

Monoisotopic Mass

306.97054 g/mol

Heavy Atom Count

14

Melting Point

205 °C

UNII

FRQ98U4U27

Wikipedia

3-Iodotyrosine

Dates

Last modified: 11-23-2023

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